Odor Profile Differentiation: Peppermint vs. Hyacinth
2-(4-Methylphenyl)propanal exhibits an 'intense, sweet, refreshing aroma similar to peppermint' [1]. In contrast, the unsubstituted analog 2-phenylpropanal (CAS 93-53-8) is characterized by a 'sharp, green, and floral odor, often described as hyacinth-like' [2]. This qualitative difference in odor character is a primary driver for application-specific selection.
| Evidence Dimension | Odor Character |
|---|---|
| Target Compound Data | Intense, sweet, refreshing aroma similar to peppermint |
| Comparator Or Baseline | 2-Phenylpropanal: Sharp, green, floral, hyacinth-like |
| Quantified Difference | Qualitative: Peppermint vs. Floral/Hyacinth |
| Conditions | Organoleptic evaluation; standard conditions for flavor and fragrance materials |
Why This Matters
This distinct olfactory signature directly dictates the compound's utility in peppermint, mint, and caraway flavor formulations, whereas 2-phenylpropanal is suited for floral, hyacinth, and green notes [3].
- [1] FAO/WHO. (n.d.). Specifications for Flavourings: 2-(p-Tolyl)propionaldehyde. Online Edition. Retrieved from https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ View Source
- [2] PubChem. (n.d.). 2-Phenylpropanal. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylpropanal View Source
- [3] The Good Scents Company. (n.d.). para-methyl hydratropaldehyde. Retrieved from http://www.thegoodscentscompany.com/data/rw1001031.html View Source
